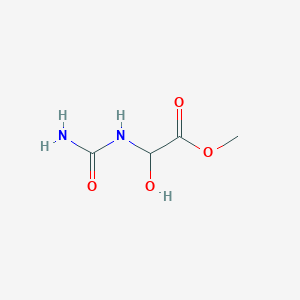
4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid is an organic compound that features a benzoylhydrazine moiety attached to a but-2-enoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid typically involves the reaction of benzoylhydrazine with maleic anhydride. The reaction is carried out in a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzoyl-substituted oxo compounds.
Reduction: Formation of benzoyl-substituted alcohols.
Substitution: Formation of various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid involves its interaction with biological targets, such as enzymes or receptors. The benzoylhydrazine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways . This compound may also induce oxidative stress in microbial cells, contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoylhydrazine: Shares the benzoylhydrazine moiety but lacks the but-2-enoic acid backbone.
Maleic Hydrazide: Contains a hydrazine group attached to a maleic acid derivative.
4-Oxobut-2-enoic Acid: Lacks the benzoylhydrazine moiety.
Uniqueness
4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid is unique due to the combination of the benzoylhydrazine moiety and the but-2-enoic acid backbone.
Propiedades
Número CAS |
64253-19-6 |
|---|---|
Fórmula molecular |
C11H10N2O4 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
4-[amino(benzoyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O4/c12-13(9(14)6-7-10(15)16)11(17)8-4-2-1-3-5-8/h1-7H,12H2,(H,15,16) |
Clave InChI |
BMHNSQCIPQJASS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N(C(=O)C=CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


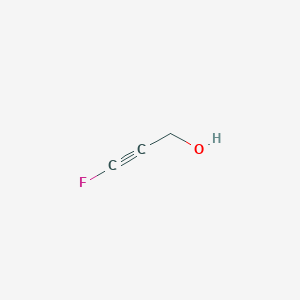
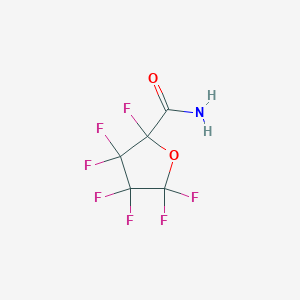
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
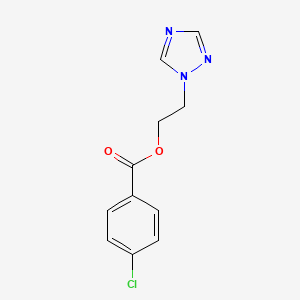
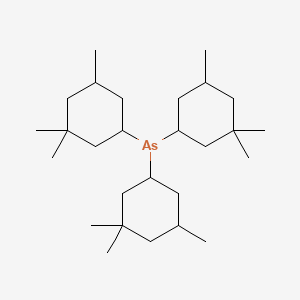
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
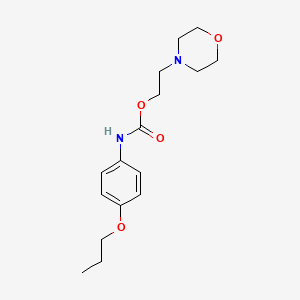
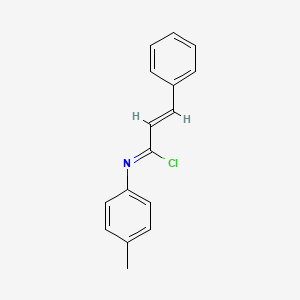
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
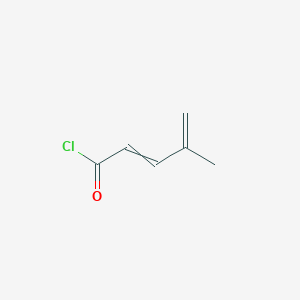


methanone](/img/structure/B14483493.png)
